![molecular formula C19H21NO3S B2820731 (E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide CAS No. 1421586-67-5](/img/structure/B2820731.png)
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide
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Description
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide, also known as CP-544326, is a compound that has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the serotonin 5-HT1B receptor, which is involved in the regulation of mood, anxiety, and pain perception.
Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Approaches : Research has focused on developing efficient synthesis methods for sulfonamide compounds. For example, Aramini et al. (2003) explored the reactivity of 1-phenyl-1-ethanesulfonic acid with thionyl chloride, leading to an efficient synthesis of E-arylethenesulfonamides, which are prominently used in chemical and pharmaceutical fields due to the straightforward, one-pot procedure and easy availability of starting materials (Aramini et al., 2003).
Cyclopropanation Reactions : The cyclopropane ring is a critical motif in bioactive molecules. Zheng et al. (2019) reported on Rh(III)-catalyzed enantio- and diastereoselective C-H cyclopropylation of N-phenoxylsulfonamides, demonstrating the method's applicability in synthesizing cyclopropane-containing compounds with potential pharmaceutical applications (Zheng et al., 2019).
Biological Evaluation and Drug Development
Anticancer Activity : Compounds such as (E)-N-aryl-2-arylethenesulfonamides have been synthesized and evaluated for their anticancer activity. Reddy et al. (2013) found that some compounds showed potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant ones, indicating their potential as anticancer agents (Reddy et al., 2013).
Cyclooxygenase-2 Inhibition : Hashimoto et al. (2002) identified a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom increased COX1/COX-2 selectivity, leading to the identification of JTE-522 as a potent, highly selective, and orally active COX-2 inhibitor (Hashimoto et al., 2002).
Inhibition of Kynurenine 3-Hydroxylase : N-(4-phenylthiazol-2-yl)benzenesulfonamides were synthesized and characterized as inhibitors of kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, which is involved in neurodegenerative diseases. Röver et al. (1997) discovered compounds with high-affinity inhibition, highlighting their potential for therapeutic applications (Röver et al., 1997).
properties
IUPAC Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c21-19(18-11-12-18,17-9-5-2-6-10-17)15-20-24(22,23)14-13-16-7-3-1-4-8-16/h1-10,13-14,18,20-21H,11-12,15H2/b14-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHRDAJREPIIGE-BUHFOSPRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNS(=O)(=O)C=CC2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenylethenesulfonamide |
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